molecular formula C8H5ClN2S B178420 4-(4-Chlorophenyl)-1,2,3-thiadiazole CAS No. 18212-23-2

4-(4-Chlorophenyl)-1,2,3-thiadiazole

Cat. No. B178420
CAS RN: 18212-23-2
M. Wt: 196.66 g/mol
InChI Key: VNVRALRGBSCEPK-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1,2,3-thiadiazole, also known as 4-Chloro-1,2,3-thiadiazole, is an organic compound that has a wide range of applications in scientific research. It is a chemical compound with the molecular formula C7H3ClN2S. It is a colorless solid that is soluble in water and is commonly used in a variety of laboratory experiments.

Scientific Research Applications

Pharmaceutical Intermediate

“4-(4-Chlorophenyl)-1,2,3-thiadiazole” can be used as a pharmaceutical intermediate . This means it can be used in the synthesis of various pharmaceutical drugs. The exact drugs it contributes to would depend on the specific reactions it’s involved in.

Antimicrobial Agents

This compound can be used in the preparation of antimicrobial agents . Antimicrobial agents are substances that kill or inhibit the growth of microorganisms such as bacteria, fungi, or protozoans.

Antioxidant Agents

It can also be used in the preparation of antioxidant agents . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antitumor Agents

Another potential application of “4-(4-Chlorophenyl)-1,2,3-thiadiazole” is in the preparation of antitumor agents . These are drugs used in cancer treatment to inhibit the growth of tumor cells.

Nucleotide Anti-viral Prodrug

This compound can be used in the preparation of nucleotide anti-viral prodrugs . These are inactive drugs that are metabolized into an active form within the body to combat viral infections.

Laboratory Research

“4-(4-Chlorophenyl)-1,2,3-thiadiazole” is also used in various laboratory research applications . Its specific contributions would depend on the nature of the research being conducted.

properties

IUPAC Name

4-(4-chlorophenyl)thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVRALRGBSCEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171253
Record name 1,2,3-Thiadiazole, 4-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-1,2,3-thiadiazole

CAS RN

18212-23-2
Record name 4-(4-Chlorophenyl)-1,2,3-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18212-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Thiadiazole, 4-(4-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018212232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Thiadiazole, 4-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Chlorophenyl)-1,2,3-thiadiazole
Reactant of Route 2
4-(4-Chlorophenyl)-1,2,3-thiadiazole
Reactant of Route 3
4-(4-Chlorophenyl)-1,2,3-thiadiazole
Reactant of Route 4
4-(4-Chlorophenyl)-1,2,3-thiadiazole
Reactant of Route 5
4-(4-Chlorophenyl)-1,2,3-thiadiazole
Reactant of Route 6
4-(4-Chlorophenyl)-1,2,3-thiadiazole

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